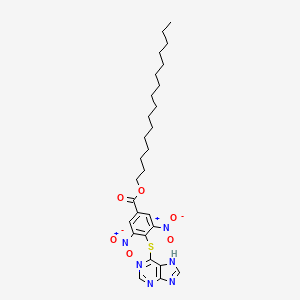
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound with the molecular formula C28H38N6O6S It is characterized by the presence of a hexadecyl chain, dinitro groups, and a purinylsulfanyl moiety attached to a benzoate core
Vorbereitungsmethoden
The synthesis of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves multiple steps, typically starting with the preparation of the benzoate core, followed by the introduction of the dinitro groups and the purinylsulfanyl moiety. The hexadecyl chain is then attached to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The dinitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl moiety can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitro groups and purinylsulfanyl moiety play a crucial role in these interactions, potentially affecting the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
- Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate These compounds share some structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Eigenschaften
CAS-Nummer |
59921-67-4 |
|---|---|
Molekularformel |
C28H38N6O6S |
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)21-17-22(33(36)37)25(23(18-21)34(38)39)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
InChI-Schlüssel |
HIDUXCQHZFYSHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


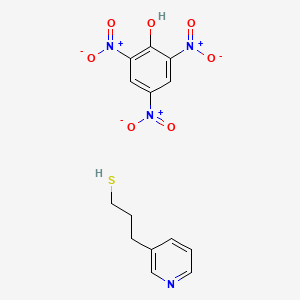
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

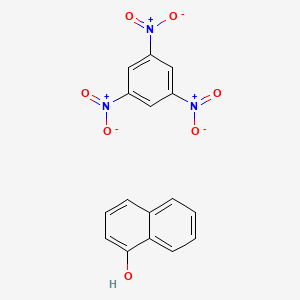
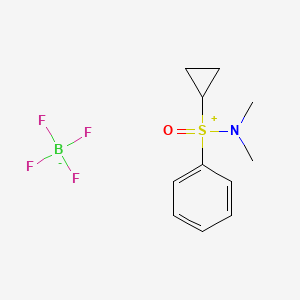

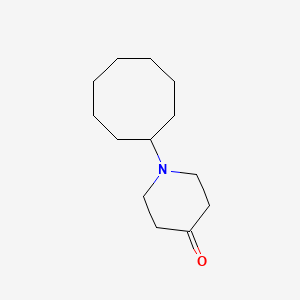
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
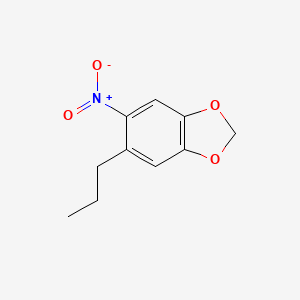
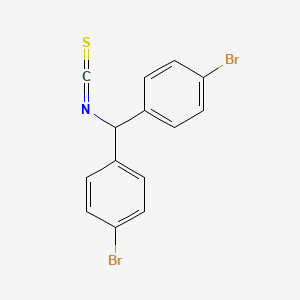
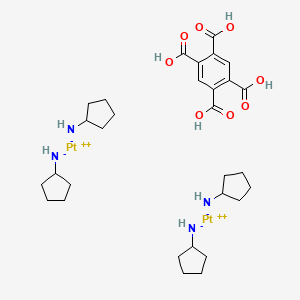
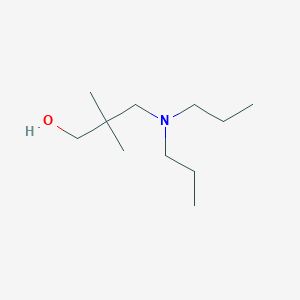
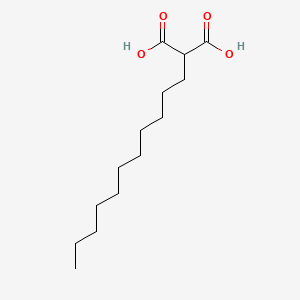
![[2,3,4-Tribenzoyloxy-5,6,6-tris(ethylsulfanyl)hexyl] benzoate](/img/structure/B13998347.png)
